2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a 1,2,4-triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions where an ethylamine is introduced.
Incorporation of the 1,2,4-Triazole Ring: This can be done through cyclization reactions involving hydrazine derivatives and formamide.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides.
Reduction: Reduction reactions might target the triazole ring or the cyclopropyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.
Industry
In industry, it might be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action for 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid would likely involve its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,3-triazol-1-yl)propanoic acid
Uniqueness
The unique combination of the cyclopropyl group, ethylamino group, and 1,2,4-triazole ring in 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-12-10(9(15)16,8-3-4-8)5-14-7-11-6-13-14/h6-8,12H,2-5H2,1H3,(H,15,16) |
InChI Key |
AXEWTUDRCGYIGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)(C2CC2)C(=O)O |
Origin of Product |
United States |
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